molecular formula C14H15NO3 B11865854 Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate CAS No. 36766-57-1

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate

Cat. No.: B11865854
CAS No.: 36766-57-1
M. Wt: 245.27 g/mol
InChI Key: MVWRSFQRZVNNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.2738 . It is a derivative of indolizine, a heterocyclic compound that is significant in various chemical and biological contexts. This compound is known for its unique structure, which includes an indolizine ring substituted with acetyl and ethyl ester groups.

Preparation Methods

The synthesis of Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate typically involves the reaction of indolizine derivatives with acetylating agents and ethyl esterifying agents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to form the indole structure . This is followed by acetylation and esterification steps to introduce the acetyl and ethyl ester groups, respectively.

Chemical Reactions Analysis

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The indolizine ring structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes involved in cell signaling or metabolic processes, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate can be compared with other indolizine derivatives such as:

This compound stands out due to its specific acetyl and ethyl ester substitutions, which confer unique chemical reactivity and potential biological activities.

Properties

CAS No.

36766-57-1

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 1-acetyl-2-methylindolizine-3-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)13-9(2)12(10(3)16)11-7-5-6-8-15(11)13/h5-8H,4H2,1-3H3

InChI Key

MVWRSFQRZVNNPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C2N1C=CC=C2)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.